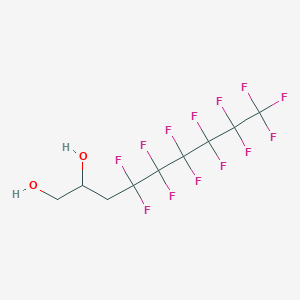

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol

Descripción general

Descripción

Fluorinated compounds are known for their unique chemical and physical properties, including high thermal stability, chemical inertness, and distinctive interactions with other molecules due to the electronegativity of fluorine. These characteristics make them valuable in various applications, from materials science to pharmaceuticals. "4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol" falls within this category, and its analysis can benefit from understanding the broader context of fluorinated compound research.

Synthesis Analysis

The synthesis of fluorinated compounds often involves nucleophilic substitution reactions and polymerization processes. For example, Li Zhan-xiong (2012) described the synthesis of a complex fluorinated compound through nucleophilic substitution and subsequent ring-opening polymerization, indicating a methodology that might be relevant for synthesizing compounds like "4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol" (Li Zhan-xiong, 2012).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are critical in analyzing the molecular structure of fluorinated compounds. E. Molins et al. (2002) utilized these techniques to elucidate the structure of complex chlorinated and fluorinated ethylenes, demonstrating the potential approaches for analyzing the structure of "4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol" (E. Molins et al., 2002).

Aplicaciones Científicas De Investigación

Asymmetric Methoxyselenenylations and Cyclizations : Tridecafluorononane-1,2-diol is useful in asymmetric methoxyselenenylations and cyclizations of unsaturated alcohols and carboxylic acids (Back, Moussa, & Parvez, 2002).

Versatile Reaction Partners and Tridentate Ligands : Fluorinated 1,3,5-triketones, a category to which tridecafluorononane-1,2-diol belongs, can be used as versatile reaction partners in organic transformations and valuable tridentate ligands in coordination chemistry (Sevenard et al., 2007).

Study of Radical Stability : Synthesized radicals of this category are used to study the stability of certain radicals in air and their methyl ether derivatives (Carilla et al., 1994).

Biomedicine and Pharmacology Applications : Compounds like 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine synthesized from similar fluorinated compounds have potential applications in biomedicine and pharmacology (Maruyama et al., 1999).

Chemical Research : 5-(2-Aminopropyl)benzofuran, related to the fluorinated compounds, is a 'research chemical' reported to produce a combination of stimulant and entactogenic effects (Stańczuk et al., 2013).

Energetic Materials : Some compounds exhibit higher densities, favorable detonation properties, and are thermally stable and insensitive to impact, making them useful in the field of energetic materials (Garg & Shreeve, 2011).

Model Complexes for Enzyme Studies : In studies of enzyme models, such as [Fe-only]-hydrogenase, similar compounds have been used to form novel diiron model complexes (Windhager et al., 2007).

Bonding Studies in Advanced Nuclear Fuel Cycle : These compounds are used in understanding bonding trends within and differences between the 4f and 5f element series with soft donor atom ligands, important for advanced nuclear fuel cycle separation concepts (Jones et al., 2013).

Biomedical Applications : Amphiphilic derivatives, including those related to tridecafluorononane-1,2-diol, show excellent hemocompatibility and co-emulsifying properties for biomedical applications (Paleta et al., 2002).

Thermotropic Liquid Crystals : Compounds in this category exhibit thermotropic sA and sC LC phases, with increased thermal stability correlated with the length of the perfluorinated segment of their alkoxy group, applicable in materials science (Johansson et al., 1997).

Propiedades

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F13O2/c10-4(11,1-3(24)2-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,23-24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHZCNRVTNHGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338588 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol | |

CAS RN |

107650-06-6 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)